molecular formula C18H26F3N3 B11100035 2-(2-Cyclododecylidenehydrazinyl)-5-(trifluoromethyl)pyridine

2-(2-Cyclododecylidenehydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B11100035
M. Wt: 341.4 g/mol
InChI Key: LGFRDWNJSOGNFO-UHFFFAOYSA-N
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Description

1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE is a complex organic compound that features a cyclododecanone core linked to a pyridyl hydrazone moiety with a trifluoromethyl substituent

Preparation Methods

The synthesis of 1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for photoredox reactions.

Mechanism of Action

The mechanism of action of 1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The hydrazone moiety can participate in hydrogen bonding and other interactions, facilitating its biological activity .

Comparison with Similar Compounds

1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE can be compared with similar compounds such as:

The uniqueness of 1-CYCLODODECANONE 1-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE lies in its combination of a large cyclododecanone ring with a trifluoromethylated pyridyl hydrazone, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H26F3N3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(cyclododecylideneamino)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C18H26F3N3/c19-18(20,21)15-12-13-17(22-14-15)24-23-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-14H,1-11H2,(H,22,24)

InChI Key

LGFRDWNJSOGNFO-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC2=NC=C(C=C2)C(F)(F)F)CCCCC1

Origin of Product

United States

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